7,8,4'-Trihydroxyflavone

描述

7,8,4’-Trihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the flavone class and is known for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,4’-Trihydroxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 4-hydroxybenzaldehyde. The synthetic route generally follows these steps:

Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide to form chalcone.

Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.

Hydroxylation: The final step involves the hydroxylation of the flavone at the 7, 8, and 4’ positions using reagents such as hydrogen peroxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 7,8,4’-Trihydroxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

化学反应分析

Types of Reactions

7,8,4’-Trihydroxyflavone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the flavone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavone and related reduced compounds.

Substitution: Various substituted flavones with different functional groups.

科学研究应用

Chemistry

- Used as a model compound for studying flavonoid chemistry and reaction mechanisms.

Biology

- Investigated for its antioxidant and anti-inflammatory properties relevant to cellular and molecular biology studies.

Medicine

- Explored for neuroprotective effects in conditions such as Alzheimer's disease due to its ability to activate the TrkB receptor .

Industry

- Potential applications in cosmetics and skincare products due to skin-whitening and anti-aging properties .

Case Studies

-

Tyrosinase Inhibition :

A study characterized the inhibitory mechanism of 7,8,4'-Trihydroxyflavone on tyrosinase using enzyme kinetics and spectroscopic techniques. The findings indicated that the compound binds to a single site on tyrosinase through hydrogen bonds and van der Waals forces . -

Neuroprotection in Animal Models :

Research demonstrated that systemic treatment with this compound activated TrkB receptors in mouse models of retinal degeneration. This activation was linked to protective effects on photoreceptor function under stress conditions . -

Oxidative Stress Mitigation :

Studies have shown that this compound can significantly reduce oxidative damage in cellular models by scavenging ROS and modulating key signaling pathways involved in inflammation .

作用机制

The mechanism of action of 7,8,4’-Trihydroxyflavone involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Neuroprotective Activity: The compound activates the tropomyosin receptor kinase B (TrkB) pathway, which is involved in neuronal survival, growth, and differentiation.

相似化合物的比较

Similar Compounds

Apigenin: 4’,5,7-Trihydroxyflavone, known for its anti-cancer and anti-inflammatory properties.

Luteolin: 3’,4’,5,7-Tetrahydroxyflavone, recognized for its antioxidant and anti-inflammatory effects.

Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone, widely studied for its cardiovascular and anti-cancer benefits.

Uniqueness

7,8,4’-Trihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities, particularly its potent neuroprotective effects through the activation of the TrkB pathway.

生物活性

7,8,4'-Trihydroxyflavone (also known as 7,8,4'-THF) is a flavonoid compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth examination of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

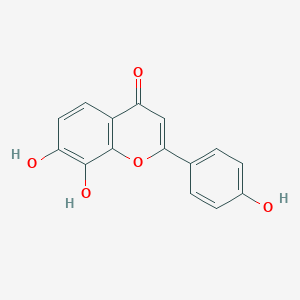

Chemical Structure and Properties

This compound is characterized by three hydroxyl groups located at the 7, 8, and 4' positions of the flavone backbone. This structure is crucial for its biological activity, particularly in its interactions with various enzymes and receptors.

1. Inhibition of Tyrosinase Activity

One of the notable biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. A study reported an IC50 value of 10.31 ± 0.41 μM for the inhibition of l-DOPA oxidation by tyrosinase. The inhibitory mechanism was identified as reversible and non-competitive, with the compound chelating copper ions essential for tyrosinase activity .

2. Neuroprotective Effects

This compound acts as a small-molecule agonist of TrkB (tropomyosin receptor kinase B), which is involved in neuroprotection and neuronal survival. This compound has demonstrated neuroprotective effects in in vivo models, suggesting potential applications in neurodegenerative diseases .

3. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant capacity was assessed through various assays demonstrating its potential to mitigate oxidative damage in cellular models .

Therapeutic Potential

The biological activities of this compound suggest several therapeutic applications:

- Dermatological Applications : Due to its ability to inhibit tyrosinase, it may be useful in skin lightening products and treatments for hyperpigmentation.

- Neuroprotective Agents : Its role as a TrkB agonist positions it as a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders.

- Antidiabetic Effects : Preliminary studies indicate that this flavonoid may possess anti-diabetic properties by improving insulin sensitivity and glucose metabolism .

Case Studies

- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic conditions, administration of this compound resulted in significant preservation of neuronal integrity and function compared to control groups .

- Skin Lightening Efficacy : Clinical trials have shown that topical formulations containing this compound can reduce melanin production effectively without significant side effects .

Data Tables

属性

IUPAC Name |

7,8-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(18)10-5-6-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCIUNMVLYBADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350983 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147711-26-0 | |

| Record name | 7,8,4'-trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7,8,4'-Trihydroxyflavone impact IL-4 production in T cells?

A1: Research indicates that this compound significantly reduces the production of Interleukin-4 (IL-4) in activated T cells. [] This effect is observed in both murine and human T cell models stimulated with various activators. [] The mechanism involves the suppression of IL-4 mRNA expression, indicating transcriptional control. [] Specifically, this compound appears to inhibit the nuclear expression of transcription factors crucial for IL-4 gene activation, including NF-ATc1, c-Jun, and c-Maf. []

Q2: Does this compound interact with tyrosinase, and if so, how?

A2: Yes, studies demonstrate that this compound acts as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production. [] This inhibition is characterized as reversible and non-competitive, suggesting that this compound doesn't directly compete with the substrate for the active site. [] Spectroscopic analyses reveal that this compound can chelate copper ions present in the tyrosinase active site and form a complex with the enzyme. [] This interaction alters tyrosinase conformation and its microenvironment. []

Q3: Can we predict the 13C NMR chemical shifts of related compounds like 8-Hydroxyflavone using data from this compound?

A3: Yes, researchers have successfully employed empirical prediction tools to determine the 13C NMR chemical shifts of 8-Hydroxyflavone using data from this compound and other related flavonoids. [] This approach involves using previously established chemical shift data for structurally similar compounds to predict the shifts in the target molecule. [] This method provides a valuable tool for quickly assessing the 13C NMR spectra of various hydroxylated flavonoids, including those not readily found in nature. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。